molecular formula C7H10N2O B1374130 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 70449-22-8

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B1374130
CAS RN: 70449-22-8
M. Wt: 138.17 g/mol
InChI Key: JDEADTYIKGFNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (AMMD) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of experiments, ranging from drug discovery to biochemistry. AMMD has been studied for its potential to act as a drug target, its ability to act as a catalyst, and its potential to be used in drug delivery. In addition, AMMD has been used in a variety of biochemical and physiological experiments, including those related to metabolism, enzyme activity, and cell signaling.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Approaches: The compound has been synthesized through a C3-selective formal C-H activation of pyridine, featuring a traceless umpolung of 1-amidopyridin-1-ium salt toward Mannich type C-C bond formation (Tang, Xiao, & Wang, 2017).
  • Manganese-Catalyzed Aminomethylation: This method utilizes activated aromatic compounds combined with amines and methanol, creating selective C-C and C-N bond formations (Mastalir, Pittenauer, Allmaier, & Kirchner, 2017).
  • Formation of Amino and Hydroxymethyl Derivatives: Research has explored the aminomethylation of pyridines, leading to various derivatives, demonstrating the compound's versatility in synthesizing different molecular structures (Smirnov, Kuz’min, & Kuznetsov, 2005).

Biological and Medicinal Chemistry Applications

Miscellaneous Applications

  • Electrochemical Studies: The compound has been involved in studies of electroreduction, showcasing its potential in electrochemical applications (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).
  • Synthetic Innovations: It has been used in novel synthetic approaches, including the creation of fluorinated dihydropyridines, highlighting its role in advanced organic synthesis (Pikun et al., 2020).

properties

IUPAC Name

3-(aminomethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEADTYIKGFNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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